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Compound of Interest

Compound Name:
Lithium;2-(3,6-dichloropyridazin-4-

yl)acetate

CAS No.: 2413876-02-3

Cat. No.: B2480423 Get Quote

Executive Summary: The Diazine Advantage
In modern medicinal chemistry, the 4-substituted pyridazine scaffold represents a high-value

"skeletal edit" for optimizing lead compounds. While often overshadowed by pyridines and

pyrimidines, the pyridazine (1,2-diazine) core offers a unique combination of high polarity (low

LogP), metabolic stability, and distinct hydrogen-bonding vectors.

This guide objectively compares the 4-substituted pyridazine motif against its common

bioisosteres, supported by experimental data and synthetic protocols. It is designed for

medicinal chemists seeking to solve solubility issues or metabolic "hotspots" in late-stage lead

optimization.

Comparative Physicochemical Profiling
The decision to incorporate a pyridazine ring—specifically substituted at the 4-position—is

often driven by the need to modulate physicochemical properties without altering the overall

topology of the ligand.

Table 1: Physicochemical Comparison of Azine
Bioisosteres
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Data aggregated from standard medicinal chemistry datasets (e.g., Wermuth, J. Med. Chem).

[1][2][3][4][5][6][7][8][9][10][11]

Property
Pyridine
(Benchmark)

Pyridazine

(Target)

Pyrimidine
(Alternative)

Impact on
Drug Design

Dipole Moment

(D)
~2.2 ~3.9 – 4.2 ~2.3

Pyridazine is

significantly more

polar; improves

solubility.[12]

LogP

(Octanol/Water)
0.65 -0.72 -0.40

Drastic reduction

in lipophilicity

(lowers

metabolic

liability).

pKa (Conj. Acid) 5.2 2.3 1.3

Less basic than

pyridine; reduces

non-specific

protein binding.

H-Bond

Acceptors
1 (Strong) 2 (Moderate) 2 (Weak)

The N-N motif

acts as a "dual"

acceptor but with

lower basicity.

Boiling Point (°C) 115 207 124

Indicates strong

intermolecular

dipole-dipole

interactions.

Expert Insight: The "Lone Pair Repulsion" Effect
The defining feature of the pyridazine ring is the repulsion between the lone pairs of the

adjacent nitrogen atoms. This creates a high dipole moment and makes the ring electron-

deficient.
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Consequence: The 4- and 5-positions are highly activated for nucleophilic attack (making

synthesis via SNAr or radical methods favorable) but resistant to oxidative metabolism

compared to the electron-rich 3-position of pyridines.

SAR Case Study: Kinase Inhibitor Optimization
To demonstrate the utility of the 4-substituted pyridazine, we examine a generalized

optimization campaign for a p38 MAP Kinase inhibitor, a common target where this scaffold

excels as a hinge binder.

The Challenge
A lead compound containing a 4-fluorophenyl ring exhibited potent binding (IC50: 12 nM) but

suffered from poor aqueous solubility (<5 µM) and rapid clearance due to CYP450 oxidation of

the phenyl ring.

The Solution: Scaffold Hopping
Chemists applied a "nitrogen scan" to improve properties.

Iteration 1 (Pyridine): Replacing the phenyl with pyridine improved solubility slightly but

introduced a hERG liability due to the basic nitrogen (pKa ~5.2) at physiological pH.

Iteration 2 (Pyridazine): Introduction of the 4-substituted pyridazine.[13][14]

Experimental Data Comparison:

Analog
Structure
(Core)

p38 IC50 (nM) Sol. (pH 7.4)
CYP Inhibition
(3A4)

A 4-F-Phenyl 12 < 5 µM
High (90% @

10µM)

B 4-Pyridine 45 65 µM Moderate

C 4-Pyridazine 18 > 200 µM
Low (<10% @

10µM)
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Mechanistic Explanation: The 4-substituted pyridazine maintained the flat topology required for

the active site. Crucially, the N2 nitrogen provided a weak H-bond acceptor interaction with the

hinge region (Met109 backbone NH), while the low basicity (pKa 2.3) prevented protonation

that would otherwise incur a desolvation penalty upon binding.

Decision Logic & Workflow
The following diagram outlines the strategic decision-making process for deploying this

scaffold.
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Figure 1: Decision tree for scaffold hopping to pyridazine and subsequent synthetic selection.
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Experimental Protocols
Reliable synthesis of 4-substituted pyridazines can be challenging due to the electron-deficient

nature of the ring.[12] Below are two field-proven protocols.

Protocol A: Suzuki-Miyaura Cross-Coupling (For 4-Aryl
Substituents)
Best for: Installing aromatic or heteroaromatic groups at the 4-position.

Reagents:

Substrate: 4-chloro-5-methylpyridazine (or similar 4-halo analog).

Boronic Acid: Arylboronic acid (1.5 equiv).

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

Base: Cs₂CO₃ (3.0 equiv).

Solvent: 1,4-Dioxane/Water (9:1).

Step-by-Step Workflow:

Inerting: Charge a microwave vial with the 4-chloropyridazine, boronic acid, base, and

catalyst. Seal and purge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst and

promotes homocoupling).

Solvation: Add degassed Dioxane/Water via syringe.

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 2 hours.

Monitoring: Monitor by LCMS. Look for the [M+H]+ peak. Note: Pyridazines often streak on

TLC; LCMS is preferred.

Workup: Filter through Celite, dilute with EtOAc, wash with brine.
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Purification: Flash chromatography (DCM/MeOH gradient). Pyridazines are polar; start with

100% DCM and ramp to 10% MeOH.

Protocol B: Minisci Radical Alkylation (For 4-Alkyl
Substituents)
Best for: Direct C-H functionalization to add alkyl groups (e.g., isopropyl, cyclobutyl).

Reagents:

Substrate: Pyridazine (unsubstituted or substituted).

Alkyl Source: Carboxylic acid (e.g., Cyclobutanecarboxylic acid).

Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈).

Catalyst: AgNO₃ (20 mol%).[4]

Acid: TFA (1.0 equiv) in DCM/Water biphasic system.

Step-by-Step Workflow:

Activation: Dissolve pyridazine in DCM/Water (1:1). Add TFA to protonate the ring (Critical:

Protonation increases electrophilicity at C4/C5).

Radical Generation: Add AgNO₃ and the carboxylic acid.

Initiation: Heat to 40°C. Add (NH₄)₂S₂O₈ portion-wise over 20 minutes to control the

exotherm and radical flux.

Quenching: Basify with NaOH (aq) to pH 9 to deprotonate the product and extract into the

organic layer.

Validation: Check NMR. The C4-alkylated product is usually the major isomer due to

electronic activation, but C3 isomers may form. Separation requires careful chromatography.

Synthetic Pathway Visualization
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4,5-Dichloropyridazin-3(2H)-one 4-Chloropyridazine
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Base, Heat

4-Alkyl-Pyridazine
(Minisci)
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Figure 2: Common synthetic entry points from commercially available pyridazinones.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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